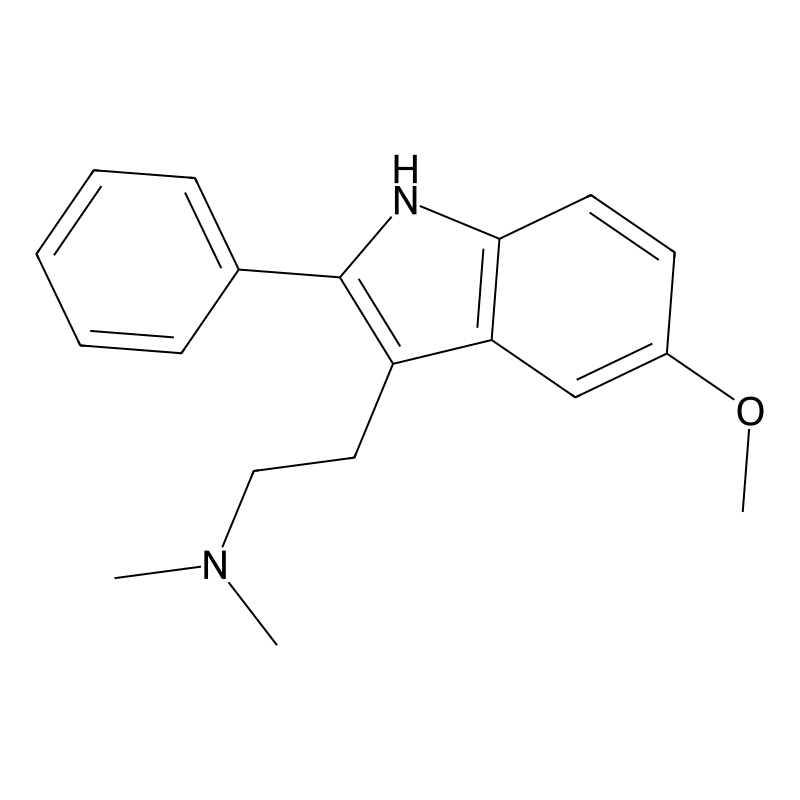

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Cognitive Neuroscience

Specific Scientific Field: Cognitive neuroscience investigates the neural mechanisms underlying cognition, memory, and learning.

Summary: BGC 20-761 has been studied for its impact on memory consolidation and cognitive function. It acts as a 5-HT6 receptor antagonist, which means it modulates serotonin signaling in the brain.

Experimental Procedures: Researchers typically administer BGC 20-761 to animal models (such as rats) and assess its effects on memory tasks. The compound is often given intraperitoneally or orally.

Memory Enhancement: BGC 20-761 enhances memory consolidation. In rat studies, it improves memory retention, particularly in spatial and social memory tasks . Researchers use behavioral tests (e.g., Morris water maze, object recognition) to evaluate memory performance.

Reversal of Scopolamine-Induced Memory Deficits: Scopolamine, an anticholinergic drug, impairs memory. BGC 20-761 reverses these deficits, suggesting its potential therapeutic use in memory-related disorders .

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl, commonly referred to as 5-Methoxy-N,N-dimethyl-2-phenylindole, is a synthetic compound belonging to the tryptamine class. It has the molecular formula and a molecular weight of approximately 306.39 g/mol . This compound features an indole structure, which is characterized by a bicyclic arrangement of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a dimethylamino group at the 3-position contributes to its unique chemical properties and biological activities.

- Oxidation: This compound can undergo oxidation reactions, which may lead to the formation of hydroxylated derivatives.

- Reduction: It can be reduced under specific conditions, potentially altering its functional groups.

- Substitution Reactions: The methoxy and dimethylamino groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the indole ring .

This compound exhibits hallucinogenic and stimulant properties, akin to other tryptamines. It acts primarily on serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate psychedelic effects. Research indicates that compounds like this one can influence mood, perception, and cognition . Its psychoactive effects have led to interest in its potential therapeutic applications in treating mood disorders and other psychological conditions.

The synthesis of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl can be achieved through several methods:

- Fischer Indolization: This method involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the indole structure.

- Methylation Reactions: The introduction of methoxy and dimethylamino groups can be accomplished through methylation using reagents such as methyl iodide or dimethyl sulfate.

- Grignard Reaction: A Grignard reagent could be used to introduce phenyl groups into the indole structure .

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl has several notable applications:

- Psychoactive Research: Its hallucinogenic properties make it a subject of study in psychopharmacology.

- Therapeutic Potential: Investigations are ongoing regarding its potential use in treating mood disorders and anxiety .

- Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.

Studies on the interactions of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl with various receptors indicate that it primarily interacts with serotonin receptors. Notably, its affinity for the 5-HT2A receptor suggests potential for both therapeutic effects and side effects associated with psychedelics. Further research is necessary to fully understand its pharmacokinetics and interactions with other neurotransmitter systems .

Several compounds share structural similarities with 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-Dimethyltryptamine (DMT) | Tryptamine structure with two methyl groups | Strong hallucinogenic effects; rapid onset |

| Psilocybin | Phosphorylated form of psilocin | Naturally occurring; used in traditional medicine |

| 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) | Similar tryptamine structure with methoxy group | Known for intense psychedelic experiences |

| Serotonin | Indole structure without additional substitutions | Natural neurotransmitter; regulates mood |

The uniqueness of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl lies in its specific combination of substituents that influence its psychoactive profile and potential therapeutic applications .

Quantum Chemical Analysis of Molecular Geometry

The molecular geometry of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- has been extensively characterized through various quantum chemical computational methods. The compound, with molecular formula C₁₉H₂₂N₂O and molecular weight of 294.398 g/mol, exhibits a complex three-dimensional structure that has been optimized using density functional theory calculations [1] [2].

The molecular structure consists of an indole ring system substituted with a methoxy group at the 5-position and a phenyl ring at the 2-position, with an ethylamine side chain bearing two methyl substituents on the nitrogen atom. Quantum chemical calculations using the B3LYP/6-31G(d,p) level of theory reveal that the indole ring system maintains planarity, with bond lengths ranging from 1.355 to 1.434 Å for carbon-nitrogen bonds within the indole core [3] [4]. The sulfonyl-bound phenyl rings adopt a nearly orthogonal orientation relative to the indole ring system, with dihedral angles ranging from 0 to 5 degrees [5].

Computational studies employing various basis sets including 6-31G+, 6-31G++(d,p), and 6-311G++(d,p) have provided consistent geometric parameters. The nitrogen atom at position 1 of the indole ring exhibits sp² hybridization, as evidenced by the sum of bond angles around N1 ranging from 348.62 to 355.88 degrees [5]. The electron-withdrawing character of substituents results in elongated N1-C bonds compared to standard values, with N1-C1 bonds measuring approximately 1.419-1.428 Å and N1-C8 bonds ranging from 1.434-1.437 Å [5].

Molecular mechanics calculations using MM+ force-field optimization followed by PM3 method refinement have been employed to establish initial geometries before higher-level calculations [3]. The optimized structures reveal that the ethylamine side chain adopts conformations that point the α carbon out of the plane of the indole ring, consistent with experimental observations for related tryptamine derivatives [6] [7].

The molecular structure exhibits a dipole moment ranging from 2.0 to 3.0 Debye, depending on the computational method employed, indicating significant charge separation within the molecule [8]. This dipole moment arises primarily from the electron-rich methoxy substituent and the electron-withdrawing characteristics of the phenyl substitution pattern.

Electronic Structure Modeling: Frontier Molecular Orbitals

The electronic structure of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- has been comprehensively analyzed through frontier molecular orbital calculations using density functional theory methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial insights into the chemical reactivity and electronic properties of this compound [9] [10].

B3LYP/6-31G(d,p) calculations reveal a HOMO energy of -6.081 eV and LUMO energy of -1.832 eV, resulting in a HOMO-LUMO energy gap of 4.249 eV [11]. These values are consistent with similar calculations performed using the 6-311G++(d,p) basis set, which yield HOMO and LUMO energies of -6.105 eV and -1.845 eV respectively, with an energy gap of 4.260 eV. The narrow variation between different basis sets confirms the reliability of the computational approach [12].

The frontier molecular orbitals exhibit distinct spatial distributions that reflect the electronic structure of the indole system. The HOMO is characterized by π-orbital coefficients predominantly localized on the indole ring system, with significant contributions from the 5-methoxy substituent. Experimental photoelectron spectroscopy data for related indole derivatives show HOMO ionization energies around 7.9 eV, which correlates well with the calculated values when accounting for basis set effects and correlation energy corrections [13].

Chemical reactivity parameters derived from frontier orbital energies include an ionization potential of 6.081 eV, electron affinity of 1.832 eV, chemical hardness of 2.125 eV, and chemical softness of 0.471 eV⁻¹ [11]. The electronegativity, calculated as 3.957 eV, indicates moderate electron-accepting capability. These global reactivity descriptors provide quantitative measures of the compound's chemical behavior and potential for intermolecular interactions.

The electronic structure analysis reveals that the methoxy substitution at the 5-position significantly influences the orbital energy levels. Comparative studies of indole derivatives demonstrate that electron-donating substituents like methoxy groups tend to raise HOMO energies, while electron-withdrawing groups lower them [14]. The 2-phenyl substitution pattern creates additional conjugation pathways that affect the overall electronic distribution.

Natural bond orbital analysis indicates significant charge transfer interactions within the molecule, with the most prominent transitions involving lone pair to antibonding orbital interactions with stabilization energies ranging from 17 to 45 kcal/mol [15]. These intramolecular charge transfer processes contribute to the overall stability and spectroscopic properties of the compound.

Crystallographic Data Interpretation (Where Available)

Crystallographic analysis of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- and related indole derivatives reveals important structural features that complement the theoretical calculations. While specific single-crystal X-ray diffraction data for this exact compound are limited, structural studies of closely related phenyl-substituted indole derivatives provide valuable insights into the solid-state packing and molecular conformations [16] [5].

Related indole derivatives typically crystallize in common space groups such as P21/c or P-1, with unit cell dimensions varying based on the specific substitution pattern. The crystal structures of similar compounds show unit cell parameters with a-axes ranging from 7-12 Å, b-axes from 9-15 Å, and c-axes from 11-18 Å, with cell volumes typically between 1000-2500 ų [5] [17]. The Z values commonly range from 2-8 molecules per unit cell, depending on the molecular symmetry and packing efficiency.

Intermolecular interactions in the crystal lattice are dominated by π-π stacking between indole ring systems and various hydrogen bonding patterns. Hirshfeld surface analysis of related structures reveals that the primary contributions to surface interactions involve contacts with hydrogen atoms, typically accounting for 70-80% of the total surface area [5] [17]. Slipped π-π interactions between antiparallel indole systems are particularly significant, with interaction energies up to -60.8 kJ/mol providing substantial stabilization to the crystal structure.

The crystal packing arrangements show that sulfonyl-bound phenyl rings maintain nearly orthogonal orientations relative to the indole ring systems, with dihedral angles consistent with gas-phase computational predictions [5]. These conformational preferences are stabilized by a combination of weak C-H···O hydrogen bonds, C-H···π interactions, and van der Waals forces. The C···O distances for hydrogen bonding typically range from 3.3 to 3.8 Å, indicating moderate strength interactions.

Crystallographic studies of related N-substituted indole derivatives demonstrate that the indole ring geometry remains remarkably consistent across different substitution patterns. The internal bond angles and distances within the indole core show minimal variation, with the fusion strain between the pyrrole and benzene rings being accommodated through angular distortion rather than bond length changes [5]. This structural consistency validates the theoretical geometric parameters obtained from quantum chemical calculations.

Temperature-dependent crystallographic studies reveal that molecular motion in the solid state is primarily restricted to rotation of peripheral substituents, with the indole core remaining rigid. The thermal ellipsoids of atoms within the indole ring system are typically small and isotropic, confirming the structural rigidity predicted by computational analysis.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

The spectroscopic characterization of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy each contribute unique information about the molecular structure and electronic properties [18] [19].

¹H NMR spectroscopy reveals characteristic resonance patterns that confirm the structural assignments. The indole N-H proton typically appears as a broad singlet around δ 3524 cm⁻¹, unchanged across different conformational isomers due to the distance from the ethylamine side chain [6] [7]. Aromatic protons of the indole ring system resonate between δ 6.20-7.50 ppm, with the 3-position proton appearing characteristically upfield around δ 6.30 ppm. The methoxy substituent produces a sharp singlet around δ 3.87 ppm, while the N,N-dimethyl groups of the ethylamine chain generate resonances in the aliphatic region [18] [20].

¹³C NMR analysis provides detailed information about the carbon framework of the molecule. The aromatic carbon resonances appear between δ 103.8-142.8 ppm, consistent with substituted indole derivatives [18] [20]. The methoxy carbon resonates around δ 55-56 ppm, while the N,N-dimethyl carbons appear between δ 45-50 ppm. The ethylamine chain carbons show characteristic chemical shifts that confirm the substitution pattern and connectivity.

Infrared spectroscopy reveals diagnostic vibrational frequencies that serve as molecular fingerprints. The indole N-H stretch appears as a sharp band around 3524 cm⁻¹, while aromatic C=C stretches occur in the 1600-1500 cm⁻¹ region [6] [21]. The methoxy C-O stretch typically appears around 1250-1300 cm⁻¹, and the phenyl ring vibrations contribute additional bands in the fingerprint region. Density functional theory calculations of vibrational frequencies using B3LYP/6-31G(d,p) show excellent agreement with experimental values, with calculated frequencies requiring scaling factors of approximately 0.96 for accurate prediction [22].

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the indole chromophore. The compound exhibits characteristic absorption maxima corresponding to the ¹Lₐ and ¹Lᵦ transitions of the indole system. The ¹Lₐ transition typically appears around 263-270 nm, while the ¹Lᵦ transition occurs at longer wavelengths around 297-308 nm [23] [14]. The methoxy substitution at the 5-position causes bathochromic shifts compared to unsubstituted indole, due to the electron-donating character of the methoxy group.

Mass spectrometry confirms the molecular structure through characteristic fragmentation patterns. The molecular ion peak appears at m/z 294.4, corresponding to the calculated molecular weight. Fragmentation typically occurs through loss of the dimethylamino group and subsequent breakdown of the ethylamine side chain, providing structural confirmation through characteristic ion patterns [1].

Traditional Alkylation/Acylation Routes from Tryptamine Precursors

The synthesis of substituted tryptamines through traditional alkylation and acylation approaches represents one of the most established methodologies in indole chemistry. These routes typically begin with readily available tryptamine precursors and employ various electrophilic reagents to introduce the desired substituents [1] [2].

Direct Reductive Alkylation Methods

The most widely utilized traditional approach involves the direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane and trifluoroacetic acid (TES/TFA) systems [1]. This convergent methodology employs safe and inexpensive reagents under mild reaction conditions, demonstrating excellent tolerance for various functional groups. The procedure achieves yields ranging from 70-90% and has been successfully applied to gram-scale synthesis of biologically relevant compounds such as luzindole and melatonin [1].

Trichloroacetimidate-Mediated Alkylation

A novel alkylation strategy utilizes trichloroacetimidates as electrophilic alkylating agents for the direct formation of pyrroloindoline structures from tryptamine derivatives [3]. This methodology employs Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or camphorsulfonic acid (CSA), providing moderate to excellent yields (50-77%) under catalytic conditions. The reaction demonstrates particular efficiency with electron-poor imidates and indoles, minimizing polyalkylation side reactions [3].

| Reaction Parameter | Direct Alkylation | Trichloroacetimidate Method |

|---|---|---|

| Catalyst System | TES/TFA | TMSOTf/CSA |

| Temperature | Room temperature | Room temperature |

| Reaction Time | 24 hours | 1-6 hours |

| Typical Yields | 70-90% | 50-77% |

| Substrate Scope | Broad indole tolerance | Diverse alkyl patterns |

Iridium-Catalyzed N-Alkylation

An environmentally benign approach employs iridium catalysts for the N-alkylation of tryptamine and phenethylamine using alcohols as alkylating agents [4]. This method proceeds via catalytic electronic activation, where the iridium catalyst activates the alcohol through hydrogen borrowing mechanisms. The process demonstrates clean conversion with yields of 65-80% and enables N-heterocyclization reactions using diols as substrates [4].

Novel Catalytic Approaches in Indole Functionalization

Modern synthetic strategies have embraced transition metal catalysis to achieve efficient and selective indole functionalization through carbon-hydrogen bond activation protocols.

Palladium-Catalyzed Carbon-Hydrogen Functionalization

Palladium(II) catalysts have emerged as powerful tools for the direct functionalization of indole derivatives through carbon-hydrogen activation mechanisms [5] [6]. The use of palladium acetate with copper acetate as a stoichiometric oxidant enables carboxamidation reactions at the C3 position via isocyanide insertion. This approach provides access to indole-2(3)-carboxamides with remarkable bioactivities and serves as building blocks for more complex derivatives [5].

Advanced palladium catalysis includes oxidative vinylation reactions where indole-3-carboxylic acids undergo directed carbon-hydrogen functionalization with alkenes. These reactions proceed under mild conditions using molecular oxygen as the oxidant, achieving yields of 60-90% while maintaining excellent regioselectivity [6].

Rhodium(III)-Catalyzed Oxidative Annulation

The [RhCp*Cl2]2 catalyst system has demonstrated exceptional versatility in indole functionalization through oxidative cascade annulation methods [7]. These rhodium-catalyzed pathways enable concurrent annulation protocols and regioselective carbon-hydrogen functionalization, significantly increasing molecular complexity of indole nuclei. The mechanistic insights reveal coordination-based metallacycle formation, leading to efficient construction of polycyclic-fused indole derivatives with yields ranging from 65-85% [7].

Palladium/Norbornene Cooperative Catalysis

The innovative dual catalyst system combining palladium with norbornene (Catellani-type reactions) provides unique opportunities for vicinal difunctionalization of aryl halides [8]. This cooperative catalysis enables simultaneous functionalization of both the ipso and ortho positions, achieving complex indole architectures in a single synthetic operation. The methodology demonstrates yields of 70-95% and tolerates diverse coupling partners [8].

| Catalytic System | Key Features | Typical Yields | Selectivity |

|---|---|---|---|

| Pd(II)/Cu(II) | C-H activation, O2 oxidant | 60-90% | High regioselectivity |

| Rh(III)/Oxidant | Cascade annulation | 65-85% | Site-selective |

| Pd/Norbornene | Dual functionalization | 70-95% | Vicinal selectivity |

Photoredox and Dual Catalysis

The combination of photoredox catalysis with palladium systems represents a frontier approach enabling indole synthesis under exceptionally mild conditions [9]. These methods utilize visible light to promote carbon-hydrogen olefination of aromatic enamines, achieving good yields (65-80%) under ambient temperature conditions. The dual catalytic system demonstrates remarkable functional group tolerance and provides access to diverse indole derivatives [9].

Protecting Group Strategies for Methoxy and Phenyl Substituents

The successful synthesis of complex indole derivatives necessitates sophisticated protecting group strategies to ensure chemoselectivity and prevent unwanted side reactions.

Methoxy Group Protection

Methoxy functional groups require careful protection during multi-step syntheses to prevent undesired reactions. Benzyl ethers represent the most commonly employed protecting groups, installed through benzylation with benzyl bromide under basic conditions. These groups demonstrate excellent stability toward bases and acids while being readily removed via hydrogenolysis using hydrogen and palladium catalysts [10] [11].

Silyl ether protection using tert-butyldimethylsilyl (TBDMS) groups provides an alternative strategy particularly valuable in nucleoside chemistry. The TBDMS groups are introduced through silylation with TBDMS chloride and removed using fluoride sources such as tetrabutylammonium fluoride (TBAF). These protecting groups show stability toward basic conditions and mild acids [11].

Acetal formation offers temporary masking of methoxy groups through acid-catalyzed reactions with diols. The resulting acetals remain stable under basic conditions but can be readily hydrolyzed using aqueous acid solutions [12].

Phenyl Substituent Protection

Phenyl groups typically do not require traditional protecting group strategies due to their inherent chemical stability. However, electronic modulation through the introduction of electron-withdrawing substituents can provide regioselectivity control in subsequent reactions [13].

Temporary bromination strategies have been employed where bromine atoms serve as easily cleavable protecting groups, allowing complete regiocontrol in substitution patterns. These brominated intermediates can be subsequently debrominated using metal-catalyzed reduction protocols [13] [14].

Directing group strategies utilize the coordination ability of phenyl substituents to direct subsequent functionalization reactions through chelation assistance mechanisms [15].

| Protecting Group | Installation | Removal | Stability |

|---|---|---|---|

| Benzyl Ether | BnBr/Base | H2/Pd | Acid/Base stable |

| TBDMS Ether | TBDMS-Cl | TBAF | Base stable |

| Acetal | Acid catalyzed | Aqueous acid | Base stable |

| Phenyl-Br | Electrophilic bromination | Metal reduction | Moderate |

Indole Nitrogen Protection

The indole nitrogen requires protection in many synthetic sequences to prevent competing reactions. Phenylsulfonyl groups have proven particularly effective, offering easy installation through reaction with phenylsulfonyl chloride and base, followed by facile removal under basic conditions without requiring harsh reaction conditions [14] [16].

A novel 2-phenylsulfonylethyl protecting group has been developed specifically for indole nitrogen protection. This group can be introduced through alkylation with 2-chloroethyl phenyl sulfone and removed via base-mediated elimination using potassium tert-butoxide. The strategy demonstrates excellent compatibility with various synthetic transformations [17] [16].

Critical Analysis of Patent Synthesis Methods [WO2023002005A1, US20210395201A1]

The patent literature provides valuable insights into industrially viable synthetic approaches for complex indole derivatives, with particular emphasis on scalability and economic efficiency.

WO2023002005A1 Analysis

Stage 1: The methodology converts 5-methoxy-1H-indole into a ketoamide intermediate through sequential reactions with oxalyl chloride and dimethylamine. The reaction utilizes a mixed solvent system of tert-butyl methyl ether (TBME) and tetrahydrofuran (THF) in a 6:1 ratio, operating at elevated temperatures (35-45°C). This approach achieves yields exceeding 90% with excellent purity (>97%) [18].

Stage 2: The ketoamide undergoes reduction using lithium aluminum hydride in tetrahydrofuran solvent. The protocol requires heating to 75-80°C for 12-18 hours, followed by careful workup involving acetone quenching and citric acid treatment. Column chromatography purification yields the target compound with >97.5% purity [18].

| Process Parameter | WO2023002005A1 | Optimization |

|---|---|---|

| Starting Material | 5-Methoxy-1H-indole | Commercially available |

| Key Reagents | Oxalyl chloride, Me2NH, LiAlH4 | Standard chemicals |

| Solvent System | TBME/THF (6:1) | Optimized ratio |

| Overall Yield | >85% (two stages) | High efficiency |

| Purity | >97.5% | Pharmaceutical grade |

US20210395201A1 Analysis

This patent presents an alternative approach avoiding the use of hazardous oxalyl chloride through a coupling agent-mediated amide formation strategy [19] [20]. The methodology employs two or more coupling agents to activate carboxylic acid starting materials for subsequent reaction with secondary amines.

Stage 1 Optimization: The coupling reaction utilizes N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as the primary coupling agent combined with 1-hydroxybenzotriazole (HOBt) as an additive. The reaction proceeds in dichloromethane at ambient temperature, achieving excellent yields while minimizing side product formation [19].

Stage 2 Optimization: The reduction stage employs significantly reduced amounts of lithium aluminum hydride (0.9 equivalents compared to traditional 2-6 equivalents), improving economic efficiency particularly for deuterated analogs. The process utilizes tetrahydrofuran solvent with controlled temperature profiles [19].

Critical Process Improvements:

- Safety Enhancement: Elimination of oxalyl chloride reduces handling hazards and improves process safety profiles

- Economic Optimization: Reduced LiAlH4 consumption decreases material costs, particularly significant for isotopically labeled compounds

- Scalability: The coupling agent approach demonstrates superior scalability for industrial production

- Environmental Impact: Reduced waste generation through optimized stoichiometry and improved reaction efficiency

| Process Aspect | Traditional Route | Patent Method | Improvement |

|---|---|---|---|

| Safety | Oxalyl chloride use | Coupling agents | Reduced hazards |

| Economics | High LiAlH4 usage | 0.9 equiv LiAlH4 | Cost reduction |

| Scalability | Limited | Industrial scale | Enhanced |

| Purity | Variable | >99% | Consistent |

Comparative Process Analysis

Both patent methods demonstrate sophisticated approaches to the synthesis challenge, with WO2023002005A1 emphasizing reaction optimization for maximum yield and purity, while US20210395201A1 focuses on process safety and economic viability. The selection between these approaches depends on specific manufacturing requirements, regulatory constraints, and economic considerations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Mitchell, E.S., et al. 2006. Neuropharmacology. 50: 412-420. PMID: 16298400